molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B182471
CAS No.: 62567-42-4
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Description

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with ortho-hydroxybenzaldehydes. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridazinone ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-oxophenyl)pyridazin-3(2H)-one.

    Reduction: Formation of 6-(2-hydroxyphenyl)pyridazine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis Overview

  • Reagents Used : Commonly synthesized from 3-chloro-6-(2-hydroxyphenyl)pyridazines using phosphorus oxychloride.
  • Reaction Conditions : Typically involves heating the reaction mixture at temperatures ranging from 75°C to 90°C for several hours .

Pharmacological Applications

The compound has shown promise in various therapeutic areas:

Antihypertensive Agents

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one serves as a precursor for developing antihypertensive drugs due to its vasodilating properties. Research indicates that derivatives of this compound exhibit significant β-adrenergic blocking activity, making them useful in managing hypertension .

Vasodilators

Recent studies have focused on synthesizing new derivatives of pyridazinones, demonstrating potent vasorelaxant activity. Compounds derived from this compound have been evaluated for their efficacy against established vasodilators like hydralazine, showing superior activity with EC50 values as low as 0.02916 µM .

Anti-inflammatory and Analgesic Properties

Several derivatives have been screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Notably, certain compounds exhibited high selectivity for COX-2 and significant analgesic effects, outperforming traditional anti-inflammatory medications like diclofenac .

Case Study 1: Vasodilating Activity

A recent study synthesized a series of 6-(4-substitutedphenyl)-3-pyridazinones and evaluated their vasorelaxant activities. The findings indicated that specific substitutions at the phenyl ring significantly influenced the compounds' efficacy, with some achieving EC50 values lower than conventional treatments .

CompoundEC50 (µM)Comparison with Hydralazine
2e0.1162Superior
2h0.07154Superior
2j0.02916Superior

Case Study 2: COX Inhibition

In another investigation, a series of pyridazin-3(2H)-one derivatives were evaluated for COX inhibition. The study highlighted compounds with high selectivity indices and substantial anti-inflammatory effects:

CompoundCOX-2 Selectivity IndexAnalgesic Efficacy (%)
4a9647
8b9946
9a9845

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxy group and the pyridazinone ring are likely involved in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to its specific ring structure and the presence of both a hydroxy group and a pyridazinone ring, which confer distinct chemical and biological properties.

Biological Activity

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities. As a member of the pyridazinone family, it has been studied for various pharmacological properties, including its potential as an anticancer agent, its role in treating neurodegenerative diseases, and its cardiovascular effects. This article compiles research findings, case studies, and pharmacological data related to the biological activity of this compound.

Chemical Structure and Properties

This compound features a pyridazine ring with a hydroxyl-substituted phenyl group at the sixth position. Its molecular formula is C10H8N2OC_{10}H_{8}N_{2}O, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, a series of 2-aminoalkyl derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and exhibit antioxidant activity, which are crucial in combating cancer cell proliferation. The most effective derivatives showed significant inhibition of AChE with IC50 values in the low micromolar range, alongside antioxidant activities that could mitigate oxidative stress in cancer cells .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies have shown that certain derivatives can act as multitarget-directed ligands, effectively inhibiting AChE and displaying antioxidant capabilities that protect neuronal cells from damage caused by amyloid-beta (Aβ) aggregation . This dual action is vital for developing therapeutic agents for neurodegenerative disorders.

Cardiovascular Effects

This compound derivatives have been investigated for their vasodilatory effects. In vitro studies demonstrated that these compounds can induce vasorelaxation in vascular smooth muscle cells, with some derivatives exhibiting EC50 values significantly lower than conventional vasodilators like hydralazine. For example, compounds synthesized in recent research showed potent vasorelaxant activity with EC50 values ranging from 0.02916 µM to 1.907 µM, indicating their potential as antihypertensive agents .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE contributes to its neuroprotective effects.
  • Antioxidant Activity : The hydroxyl group enhances its capacity to scavenge free radicals, reducing oxidative damage in cells.
  • Vasodilation Mechanism : The vasorelaxant effect is likely mediated through the modulation of calcium channels and the release of nitric oxide (NO) from endothelial cells .

Study on Anticancer Properties

A notable study synthesized various derivatives of this compound and assessed their anticancer efficacy against several cancer cell lines. The results indicated that specific modifications to the pyridazinone structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against breast cancer cells .

Neuroprotective Research

In another study focusing on Alzheimer's disease, researchers developed a series of hybrids based on this compound. These compounds were tested for their ability to inhibit AChE and showed promising results in both in vitro assays and in vivo models, suggesting their potential as therapeutic agents for Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of AChE; significant cytotoxicity against cancer cell lines
NeuroprotectiveAChE inhibition; antioxidant activity
CardiovascularPotent vasodilatory effects; lower EC50 than standard treatments

Properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUVPRZRSCWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281906
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62567-42-4
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62567-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062567424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Record name 6-(2-hydroxyphenyl)pyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A 20% w/v solution of potassium hydroxide cooled to 5° was added slowly to a cooled (5°) 50% aqueous solution of glyoxylic acid (1184 g, 8 mol) until the mixture had pH 9, with external cooling to maintain the temperature below 25°. 2-Hydroxyacetophenone (1089 g, 8 mol) was poured into a solution of potassium hydroxide (783 g) in water (2580 ml), this mixture was added to the glyoxylic acid-potassium hydroxide solution and the resultant mixture was stirred at room temperature for 4 hours. The pH was adjusted to pH 8, with external cooling, by the addition of concentrated sulphuric acid (330 ml). An inorganic sediment was removed by filtration, the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml) was added with external cooling to the aqueous phase to give a mixture with pH 4.5. A solid precipitated out during this process. Concentrated aqueous ammonia (28% w/w) was added with external cooling until the mixture had pH 8. The precipitate dissolved during this addition. Aqueous hydrazine hydrate (64% w/w, 402.4 g, 8 mol) was added, the mixture was heated under reflux for 3 hours and allowed to cool to room temperature. The solid was filtered off, washed with water and 2-propanol and dried to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (811 g, 54%) m.p. 294°.
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783 g
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2580 mL
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glyoxylic acid potassium hydroxide
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid (0.025M) in water (20 ml) was added triethylamine (3.3 ml), taking the pH to 9.5, followed by concentrated hydrochloric acid (2.5 ml) to take the pH to 4. Hydrazine (0.05M) was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (78.3%).
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2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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20 mL
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid in water was added ammonia until pH 7.0 was attained. Hydrazine was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried (MgSO4) to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (85%).
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2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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Synthesis routes and methods IV

Procedure details

Sodium 3-nitrobenzenesulphonate (2.96 g) and 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) were added to a stirred solution of sodium hydroxide (1.31 g) in water (25 ml) and the mixture was heated under reflux for 2.5 hours. Acetic acid was added to the warm stirred solution until there was no further precipitation and the mixture was pH 9. The mixture was filtered to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (2.05 g) m.p. 287°-292°. A sample recrystallised from 2-methoxyethanol had m.p. 295°-299°.
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Sodium 3-nitrobenzenesulphonate
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2.5 g
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1.31 g
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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